Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their wide range of biological activities . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are common pathogens responsible for various infectious diseases.
Mode of Action
It’s known that pyrazole derivatives exhibit their antibacterial properties by interacting with bacterial cells The specific interactions may involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication
Biochemical Pathways
Given its antibacterial activity, it’s likely that this compound interferes with essential bacterial pathways, such as cell wall biosynthesis, protein synthesis, or dna replication . The disruption of these pathways leads to the death of the bacterial cells, thereby exerting the compound’s antibacterial effects.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. This compound has shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone . This suggests that the compound could potentially be used as an effective antibacterial agent.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate can be synthesized through the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of pyrazole derivatives often employs one-pot multicomponent processes, transition-metal catalysts, and photoredox reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 4-position and the phenyl group at the 5-position enhances its lipophilicity and potential for biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
ethyl 1-methyl-5-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-14-15(2)12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHQFYSVCNWZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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